

# Spectroscopic Profile of 1-Ethoxy-2-(2-methoxyethoxy)ethane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Ethoxy-2-(2-methoxyethoxy)ethane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Ethoxy-2-(2-methoxyethoxy)ethane** (CAS No. 1002-67-1), a diether solvent relevant in various research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

## Molecular Structure and Properties

- IUPAC Name: **1-Ethoxy-2-(2-methoxyethoxy)ethane**
- Synonyms: Diethylene glycol ethyl methyl ether
- CAS Number: 1002-67-1[1]
- Molecular Formula: C<sub>7</sub>H<sub>16</sub>O<sub>3</sub>[1]
- Molecular Weight: 148.20 g/mol [1]
- Structure: CH<sub>3</sub>CH<sub>2</sub>OCH<sub>2</sub>CH<sub>2</sub>OCH<sub>2</sub>CH<sub>2</sub>OCH<sub>3</sub>

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **1-Ethoxy-2-(2-methoxyethoxy)ethane** based on its chemical structure and general principles of spectroscopy for ethers.[\[2\]](#)[\[3\]](#)[\[4\]](#)

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH <sub>3</sub> -CH <sub>2</sub> -O-	~1.2	Triplet	~7.0
CH <sub>3</sub> -CH <sub>2</sub> -O-	~3.5	Quartet	~7.0
-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (ethoxy side)	~3.6	Triplet	~5.0
-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (methoxy side)	~3.65	Triplet	~5.0
-O-CH <sub>2</sub> -CH <sub>2</sub> -O-CH <sub>3</sub>	~3.55	Singlet	-
CH <sub>3</sub> -O-	~3.35	Singlet	-

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon	Chemical Shift ( $\delta$ , ppm)
CH <sub>3</sub> -CH <sub>2</sub> -O-	~15
CH <sub>3</sub> -CH <sub>2</sub> -O-	~66
-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (ethoxy side)	~70
-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (ethoxy side)	~71
-O-CH <sub>2</sub> -CH <sub>2</sub> -O-CH <sub>3</sub>	~72
-O-CH <sub>2</sub> -CH <sub>2</sub> -O-CH <sub>3</sub>	~70.5
CH <sub>3</sub> -O-	~59

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2950-2850	Strong	C-H stretching (alkane)
1450-1370	Medium	C-H bending (alkane)
1150-1050	Strong	C-O stretching (ether)[2]

## Mass Spectrometry (MS)

m/z	Possible Fragment
148	[M] <sup>+</sup> (Molecular Ion)
117	[M - OCH <sub>3</sub> ] <sup>+</sup>
103	[M - CH <sub>2</sub> CH <sub>2</sub> OCH <sub>3</sub> ] <sup>+</sup>
89	[M - OCH <sub>2</sub> CH <sub>2</sub> OCH <sub>3</sub> ] <sup>+</sup>
75	[CH <sub>3</sub> CH <sub>2</sub> OCH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>
59	[CH <sub>2</sub> OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
45	[CH <sub>3</sub> CH <sub>2</sub> O] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid ether like **1-Ethoxy-2-(2-methoxyethoxy)ethane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra.

Procedure:

- Sample Preparation: A sample of **1-Ethoxy-2-(2-methoxyethoxy)ethane** (5-25 mg for <sup>1</sup>H, 20-100 mg for <sup>13</sup>C) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, approximately 0.6-0.7 mL) in a clean, dry NMR tube.

- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.<sup>[5]</sup>
- $^1\text{H}$  NMR Acquisition:
  - The spectrometer is tuned to the  $^1\text{H}$  frequency.
  - Standard acquisition parameters are set, including a sufficient number of scans to achieve a good signal-to-noise ratio.
  - The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - The spectrometer is tuned to the  $^{13}\text{C}$  frequency.
  - A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.
  - A sufficient number of scans and an appropriate relaxation delay are used to ensure quantitative accuracy if needed.
  - The spectrum is referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

Objective: To obtain an FTIR spectrum to identify functional groups.

Procedure:

- Sample Preparation: A drop of neat **1-Ethoxy-2-(2-methoxyethoxy)ethane** is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the clean salt plates is collected.

- The sample is placed in the spectrometer's sample holder.
- The sample spectrum is recorded over the standard mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ).  
[6]
- The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

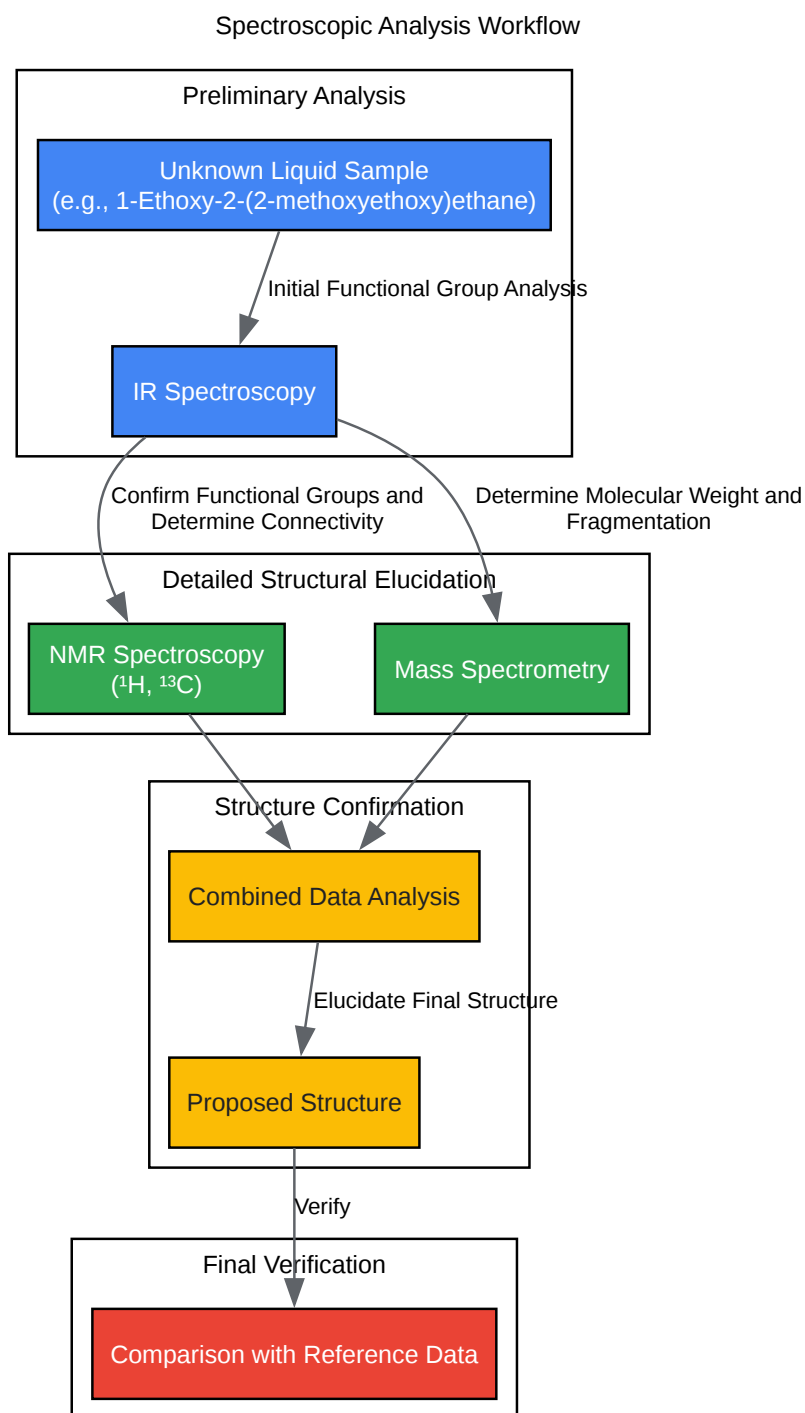
Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

- Sample Introduction: A small amount of **1-Ethoxy-2-(2-methoxyethoxy)ethane** is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[7][8]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus  $m/z$ .

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown liquid sample using the spectroscopic techniques described.



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Caption: A logical workflow for the spectroscopic analysis of an unknown compound.

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